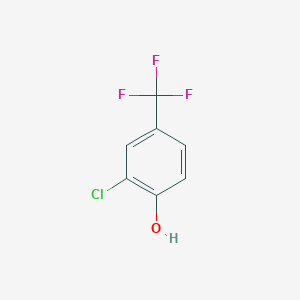

2-Chloro-4-(trifluoromethyl)phenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNWKEXMSQQUMEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371472 | |

| Record name | 2-chloro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35852-58-5 | |

| Record name | 2-chloro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-(trifluoromethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-4-(trifluoromethyl)phenol CAS number 35852-58-5

An In-depth Technical Guide to 2-Chloro-4-(trifluoromethyl)phenol (CAS 35852-58-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of this compound, a versatile fluorinated building block with significant applications in the synthesis of agrochemicals, pharmaceuticals, and advanced materials. We delve into its fundamental physicochemical properties, detailed synthesis methodologies with mechanistic rationales, key applications supported by specific examples, and essential safety and handling protocols. This document serves as a critical resource for scientists and researchers leveraging this compound's unique reactivity and structural characteristics to drive innovation in chemical and life sciences.

Introduction: The Strategic Importance of this compound

This compound (CAS 35852-58-5) is a substituted phenol that has emerged as a valuable intermediate in modern organic synthesis.[1] Its structure is distinguished by a chlorine atom positioned ortho to the hydroxyl group and a strongly electron-withdrawing trifluoromethyl (-CF3) group at the para position.[2] This specific arrangement of substituents imparts a unique combination of reactivity, stability, and lipophilicity to the molecule.

The trifluoromethyl group is a cornerstone of contemporary medicinal and agricultural chemistry.[2][3] Its inclusion in a molecule can significantly enhance lipophilicity, which improves the ability to cross biological membranes, a crucial factor in the design of effective drugs and agrochemicals.[2] Furthermore, the C-F bonds are exceptionally strong, conferring metabolic stability, while the group's powerful electron-withdrawing nature modulates the acidity of the phenolic proton and influences the electron density of the aromatic ring.[2] These characteristics make this compound a sought-after precursor for developing complex active pharmaceutical ingredients (APIs), potent herbicides and fungicides, and high-performance polymers.[1][2]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its application in synthesis and for quality control.

Identity and Physical Properties

The key identifiers and physicochemical properties of this compound are summarized below.[2][4][5]

| Property | Value | Source(s) |

| CAS Number | 35852-58-5 | [2][4][5] |

| Molecular Formula | C₇H₄ClF₃O | [2][4][5] |

| Molecular Weight | 196.55 g/mol | [2][4] |

| IUPAC Name | This compound | [4] |

| Synonyms | 3-Chloro-4-hydroxybenzotrifluoride, o-chloro-p-trifluoromethyl-phenol | [4][5] |

| Appearance | Colorless to light yellow clear liquid | [2][6] |

| Boiling Point | 66 °C at 13 mmHg | [2][5] |

| Density | 1.47 g/mL | [2] |

| Refractive Index | n20/D 1.48 | [2] |

| InChI Key | YNWKEXMSQQUMEL-UHFFFAOYSA-N | [2][4][5] |

| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)Cl)O | [4] |

Spectroscopic Characteristics

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy : The FT-IR spectrum is expected to show a characteristic broad, strong absorption band for the O-H stretching vibration, typically in the 3600-3200 cm⁻¹ region.[2] The precise position and breadth of this peak are sensitive to hydrogen bonding. An O-H in-plane bending vibration is anticipated in the 1400-1200 cm⁻¹ range.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum will display signals corresponding to the aromatic protons, with their chemical shifts and coupling patterns determined by the substitution on the ring. The phenolic proton will appear as a singlet whose chemical shift is solvent-dependent.

-

¹³C NMR : Seven distinct carbon signals are expected, with the carbon attached to the hydroxyl group being significantly shielded.[2]

-

¹⁹F NMR : A single, sharp signal is anticipated for the three equivalent fluorine atoms of the trifluoromethyl group.[2] ¹⁹F NMR is highly sensitive to the local electronic environment, making it an excellent tool for characterization.[2]

-

Synthesis and Mechanistic Insights

Efficient and scalable synthesis routes are paramount for the industrial and research utility of chemical intermediates. Two prominent methods for preparing this compound are detailed below.

Route 1: Direct ortho-Chlorination of 4-(trifluoromethyl)phenol

This method involves the direct electrophilic aromatic substitution on 4-(trifluoromethyl)phenol. The hydroxyl group is a strong activating group and ortho-, para-director. Since the para position is blocked by the trifluoromethyl group, chlorination occurs selectively at the ortho position.

Mechanism and Rationale : The reaction is effectively carried out using N-chlorosuccinimide (NCS) as the chlorinating agent.[2][7] The efficiency and selectivity are significantly improved by using a Lewis acid catalyst, such as zirconium tetrachloride (ZrCl₄).[2][7] The Lewis acid polarizes the N-Cl bond of NCS, generating a more potent electrophilic chlorine species ("Cl⁺"), which is then attacked by the electron-rich phenol ring.

Caption: Workflow for Direct Chlorination Synthesis.

Experimental Protocol :

-

Dissolve 4-(trifluoromethyl)phenol (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere.[2][7]

-

Cool the mixture in an ice bath (0 °C) or to -78 °C.[7]

-

Add N-chlorosuccinimide (NCS) (1.0-1.2 eq.) to the solution.[7]

-

Slowly add the Lewis acid catalyst, zirconium tetrachloride (ZrCl₄) (e.g., 0.02-0.1 eq.), to the reaction mixture.[7]

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring progress by TLC or GC-MS.

-

Upon completion, quench the reaction with water or a dilute aqueous solution of sodium thiosulfate.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane.[7]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[7]

-

Purify the product via column chromatography or distillation to obtain pure this compound.

Route 2: Two-Step Synthesis from 4-(Trifluoromethyl)benzaldehyde

A patented alternative route involves the oxidation of 4-(trifluoromethyl)benzaldehyde followed by chlorination.[8]

Mechanism and Rationale :

-

Step 1 (Oxidation) : 4-(Trifluoromethyl)benzaldehyde is converted to the corresponding 4-(trifluoromethyl)phenol. This transformation can be achieved using an oxidant like meta-chloroperoxybenzoic acid (mCPBA) in a Baeyer-Villiger type oxidation.[7][8]

-

Step 2 (Halogenation) : The resulting 4-(trifluoromethyl)phenol is then chlorinated as described in Route 1.[8]

Experimental Protocol :

-

Oxidation : Dissolve 4-(trifluoromethyl)benzaldehyde (1.0 eq.) in dichloromethane.[7][8] Add m-chloroperoxybenzoic acid (mCPBA) (1.0 eq.) and stir the reaction at a temperature between 0-40 °C until the starting material is consumed.[7][8] Work up the reaction to isolate the intermediate, 4-(trifluoromethyl)phenol.[7]

-

Chlorination : Subject the 4-(trifluoromethyl)phenol obtained in the first step to the chlorination protocol detailed in Route 1.[8]

Core Applications in Synthesis

The unique electronic and steric properties of this compound make it a highly valuable building block.

Agrochemicals: A Key Building Block for Herbicides

This compound is a critical precursor for several potent herbicides, particularly those in the diphenyl ether class.[2] These herbicides often function by inhibiting the protoporphyrinogen oxidase (PPO) enzyme, which is essential for chlorophyll biosynthesis in plants.[2]

Case Study: Synthesis of Acifluorfen : Acifluorfen is a diphenyl ether herbicide. Its synthesis involves the reaction of the potassium salt of 2-chloro-4-trifluoromethylphenol with a substituted nitrobenzene, such as methyl 5-chloro-2-nitrobenzoate, in a nucleophilic aromatic substitution reaction.[9]

Caption: Synthetic pathway to Acifluorfen.

Pharmaceutical and Materials Science Intermediate

In pharmaceutical development, this phenol serves as a starting material for more complex APIs.[1][2] Its structure can be found within various biologically active molecules, and its derivatives have been explored for potential antimalarial activity.[2] In materials science, it is incorporated into polymers and coatings to enhance thermal stability and chemical resistance.[1][2]

Safety, Handling, and Toxicology

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

GHS Hazard Classification

The compound is classified with the following hazards according to the Globally Harmonized System (GHS).[4]

| Hazard Code | Description | Class | Signal Word |

| H315 | Causes skin irritation | Skin Irritation, Cat. 2 | Warning |

| H319 | Causes serious eye irritation | Eye Irritation, Cat. 2A | Warning |

| H335 | May cause respiratory irritation | STOT SE, Cat. 3 | Warning |

| H302 | Harmful if swallowed | Acute Toxicity, Oral | Warning |

| H312 | Harmful in contact with skin | Acute Toxicity, Dermal | Warning |

Some suppliers also classify it as causing severe skin burns and eye damage.[10] Always consult the specific Safety Data Sheet (SDS) from your supplier.

Handling and First Aid Protocols

-

Engineering Controls : Work in a well-ventilated area, preferably within a chemical fume hood.[10][11]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, chemical safety goggles or a face shield, and a lab coat.[10][11]

-

Handling : Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Wash hands thoroughly after handling.[11]

-

First Aid :

-

Skin Contact : Immediately take off all contaminated clothing. Rinse skin with plenty of water. Seek medical attention if irritation occurs.[11]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10][11]

-

Inhalation : Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[10][11]

-

Ingestion : Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[10][11]

-

Conclusion

This compound is a high-value chemical intermediate whose utility is rooted in the strategic placement of its chloro, hydroxyl, and trifluoromethyl functional groups. It provides a robust platform for the synthesis of a wide range of products, most notably in the agrochemical sector for the creation of PPO-inhibiting herbicides. Its role as a building block in pharmaceuticals and advanced materials continues to be an active area of research. A comprehensive understanding of its synthesis, reactivity, and hazards, as outlined in this guide, is essential for any researcher aiming to harness its full potential in their scientific endeavors.

References

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

IndiaMART. (n.d.). Liquid 2 Chloro 4 (Trifluoromethyl) Pyrimidine. Retrieved from [Link]

- Google Patents. (n.d.). EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates.

- Google Patents. (n.d.). CN108276254A - A method of the synthesis chloro- 4- trifloro methyl phenols of 2-.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 35852-58-5 | Benchchem [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C7H4ClF3O | CID 2736603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 6. This compound | 35852-58-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. 3-Chloro-4-hydroxybenzotrifluoride | 35852-58-5 [chemicalbook.com]

- 8. CN108276254A - A method of the synthesis chloro- 4- trifloro methyl phenols of 2- - Google Patents [patents.google.com]

- 9. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents [patents.google.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. tcichemicals.com [tcichemicals.com]

Technical Guide: Physical and Chemical Properties of 2-Chloro-4-(trifluoromethyl)phenol

[1][2]

Executive Summary

2-Chloro-4-(trifluoromethyl)phenol (CAS: 35852-58-5) is a high-value fluorinated intermediate critical to the agrochemical and pharmaceutical sectors.[1][2] Its structural uniqueness lies in the synergistic placement of a chlorine atom and a trifluoromethyl group on the phenolic ring.[3] This configuration significantly enhances the acidity of the hydroxyl group (approx. pKa ~7.5–8.[4][1]0) compared to unsubstituted phenol, while the trifluoromethyl moiety imparts exceptional lipophilicity and metabolic stability.[3]

This guide serves as a technical reference for researchers and process chemists, detailing the compound's physicochemical profile, industrial synthesis routes, and its pivotal role as the "ether-bridge" precursor for the diphenyl ether class of protoporphyrinogen oxidase (PPO) inhibiting herbicides, including Acifluorfen , Fomesafen , and Lactofen .

Part 1: Molecular Architecture & Identification[1]

The molecule features a benzene ring substituted at the 1-position with a hydroxyl group, the 2-position with a chlorine atom, and the 4-position with a trifluoromethyl group.[3] The electron-withdrawing nature of both the -Cl and -CF3 groups creates an electron-deficient ring system, increasing the acidity of the phenol and making the phenolate anion a stable, yet potent, nucleophile.

Table 1: Chemical Identity

| Parameter | Detail |

| IUPAC Name | This compound |

| Common Synonyms | 3-Chloro-4-hydroxybenzotrifluoride; 2-Chloro-4-trifluoromethylphenol |

| CAS Registry Number | 35852-58-5 |

| Molecular Formula | C₇H₄ClF₃O |

| Molecular Weight | 196.55 g/mol |

| SMILES | Oc1c(Cl)cc(C(F)(F)F)cc1 |

| InChI Key | YNWKEXMSQQUMEL-UHFFFAOYSA-N |

Part 2: Physicochemical Profile[1]

The physical state of this compound is sensitive to purity; while often described as a low-melting solid, commercial samples frequently appear as colorless to light yellow liquids due to supercooling or trace impurities.[4][1]

Table 2: Physical & Chemical Properties

| Property | Value | Technical Context |

| Physical State | Liquid (at RT) / Low-melting solid | MP is approx. 20–25°C; often handled as a liquid.[4][1][5] |

| Boiling Point | 66–68 °C @ 13 mmHg | Volatile under vacuum; requires careful distillation.[4][1] |

| Density | 1.47 g/mL (20 °C) | Significantly denser than water due to halogenation.[4][1] |

| Refractive Index | Useful for purity checks during distillation.[4][1] | |

| Acidity (pKa) | ~7.8 (Estimated) | More acidic than phenol (pKa 10) due to -I and -R effects of Cl and CF3.[4][1] |

| Solubility | Soluble in organic solvents (DCM, MeOH, Toluene); Sparingly soluble in water. | Forms water-soluble salts with alkali hydroxides (KOH, NaOH).[4][1] |

| LogP | ~3.4 | High lipophilicity facilitates membrane permeability in bioactive derivatives.[4][1] |

Part 3: Synthesis & Production Workflows

Industrial Route: Hydrolysis of 3,4-Dichlorobenzotrifluoride

The most scalable and economically viable route involves the selective hydrolysis of 3,4-dichlorobenzotrifluoride. This method avoids the use of expensive trifluoromethyl-phenol precursors.[4][1]

Mechanism:

-

Starting Material: 3,4-Dichlorobenzotrifluoride (commercially available).[4][1]

-

Nucleophilic Aromatic Substitution (S_NAr): The chlorine at the 4-position (para to CF3) is activated, but for this specific target, we need to retain the 4-CF3 and 2-Cl, implying the starting material might be 4-chloro-3-(trifluoromethyl)benzene derivatives or a directed hydrolysis of 3,4-bis(chloro)benzotrifluoride where the 3-chloro is hydrolyzed.[4]

-

Correction: A common industrial route is actually the alkaline hydrolysis of 3,4-dichlorobenzotrifluoride in a polar aprotic solvent (e.g., DMSO or Sulfolane) with KOH. The chlorine para to the CF3 group is usually more reactive, but to get the 1-OH, 2-Cl, 4-CF3 pattern, one must hydrolyze the chlorine at position 4 of the 1,2-dichloro-4-(trifluoromethyl)benzene starting material?

-

Clarification: The target is this compound.[1][3][6] This corresponds to the hydrolysis of 1,2-dichloro-4-(trifluoromethyl)benzene (also known as 3,4-dichlorobenzotrifluoride) at the 1-position.[4] The chlorine at position 1 is para to the CF3 group? No, in 3,4-dichlorobenzotrifluoride (1-CF3, 3-Cl, 4-Cl), the chlorine at 4 is para to CF3 and is the most labile.[4] Hydrolysis there yields this compound (renumbering the ring starting from OH).[4][1]

-

Protocol Step-by-Step:

-

Reagents: 3,4-Dichlorobenzotrifluoride, KOH (aq), DMSO.

-

Reaction: Heat to 120–140°C. The chlorine para to the strongly electron-withdrawing CF3 group undergoes substitution by OH-.[4][1]

-

Workup: Acidification with HCl precipitates the phenol.[4][1]

-

Purification: Vacuum distillation.

Laboratory Route: Direct Chlorination

For smaller scale synthesis, direct chlorination of 4-(trifluoromethyl)phenol is utilized.[4][1]

-

Reagents: 4-(trifluoromethyl)phenol, Sulfuryl chloride (SO2Cl2) or Chlorine gas.[4][1]

-

Condition: Controlled temperature (0–20°C) to prevent over-chlorination.

-

Selectivity: The OH group directs ortho, yielding the 2-chloro isomer.

Figure 1: Comparison of industrial hydrolysis and laboratory chlorination pathways for the synthesis of this compound.

Part 4: Chemical Reactivity & Applications[1]

The "Ether Bridge" Synthesis

The primary utility of this compound is its role as a nucleophile in the synthesis of Diphenyl Ether Herbicides .[4] The phenolate ion attacks a nitro-substituted benzoate to form the ether linkage.[4][1]

Key Reaction: Synthesis of Acifluorfen/Fomesafen Precursors

-

Activation: The phenol is converted to its potassium salt using KOH/Methanol or K2CO3.[4][1]

-

Coupling: The salt reacts with Methyl 5-chloro-2-nitrobenzoate (Ulmann-type or S_NAr reaction).[4][1]

-

Product: Methyl 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate.

-

Derivatization:

Analytical Characterization (NMR)

Researchers should verify the identity of the compound using 1H and 19F NMR.

-

1H NMR (CDCl3, 400 MHz):

-

19F NMR:

Figure 2: The pivotal role of this compound in the manufacturing of major protoporphyrinogen oxidase (PPO) inhibiting herbicides.[1]

Part 5: Safety, Handling, and Toxicology

As a halogenated phenol, this compound requires strict safety protocols.[4][1] It is corrosive and an irritant.[4][1]

-

GHS Classification:

-

Handling:

-

Storage:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2736603, this compound. Retrieved from [Link][4][1]

-

European Chemicals Agency (ECHA). Registration Dossier: this compound.[4][1] Retrieved from [Link][4][1]

- Google Patents.Preparation of trifluoromethyl-substituted phenols and phenates (EP0019388A1).

Sources

- 1. Phenol, 2-chloro-5-(trifluoromethyl)- | C7H4ClF3O | CID 123498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 35852-58-5 | Benchchem [benchchem.com]

- 4. This compound | C7H4ClF3O | CID 2736603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents [patents.google.com]

- 7. solutions.covestro.com [solutions.covestro.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. leap.epa.ie [leap.epa.ie]

- 10. images.thdstatic.com [images.thdstatic.com]

Chemical Identity and Nomenclature Assurance: A Technical Guide to 3-Chloro-4-hydroxybenzotrifluoride

Executive Summary

3-Chloro-4-hydroxybenzotrifluoride (CAS: 35852-58-5) serves as a critical intermediate in the synthesis of fluorinated agrochemicals and pharmaceuticals.[1][2] Its structural integrity is defined by the interplay between a trifluoromethyl group and a phenolic hydroxyl moiety, creating a unique electronic environment that facilitates nucleophilic aromatic substitution.[2]

However, this compound suffers from significant nomenclature ambiguity in commercial catalogs, leading to sourcing errors and regulatory mismatches.[2] This guide provides a definitive technical reference for identifying, verifying, and utilizing this compound, distinguishing it from structurally similar isomers and erroneously mapped CAS numbers.

Part 1: The Nomenclature Matrix

The primary source of confusion for this compound lies in the prioritization of the parent ring system.[2] Chemical vendors often alternate between "Phenol" and "Benzotrifluoride" (Toluene) as the parent structure, which inverts the numbering scheme.[2]

Structural Identity & Synonym Mapping

-

IUPAC Preferred Name: 2-Chloro-4-(trifluoromethyl)phenol[1][2]

-

Common Technical Name: 3-Chloro-4-hydroxybenzotrifluoride[1][2]

CRITICAL WARNING: A persistent database error exists in several secondary chemical directories linking this compound to CAS 461-82-5 .[1][2]

-

CAS 35852-58-5: Correct.[1][2][3] Refers to this compound.[1][2][3][4]

-

CAS 461-82-5: INCORRECT. This refers to 4-(Trifluoromethoxy)aniline, a completely different chemical class (Aniline vs. Phenol; -OCF3 vs. -CF3).[1][2] Sourcing based on this CAS will result in a failed synthesis.[2]

Nomenclature Visualization

Figure 1: Nomenclature mapping illustrating the numbering shift between Phenol-based and Benzotrifluoride-based naming conventions.

Part 2: Critical Identity Parameters[1][2]

To validate the material upon receipt, compare the Certificate of Analysis (CoA) against these standard physicochemical properties.

| Property | Value | Technical Note |

| CAS Registry Number | 35852-58-5 | Do not use 461-82-5 (See Warning) |

| Molecular Formula | C7H4ClF3O | |

| Molecular Weight | 196.55 g/mol | |

| Appearance | Colorless to light yellow liquid | Darkening indicates oxidation or phenol degradation.[1][2][5] |

| Boiling Point | 66 °C @ 13 mmHg | High volatility requires careful handling during rotary evaporation.[2] |

| Density | ~1.47 g/mL | Significantly denser than non-fluorinated phenols.[2] |

| Acidity (pKa) | ~6.5 - 7.0 (Estimated) | More acidic than phenol (pKa 10) due to the electron-withdrawing -CF3 and -Cl groups.[1][2] |

| Solubility | Soluble in MeOH, DCM, EtOAc | Low solubility in water; requires alkaline pH to dissolve as phenolate.[2] |

Part 3: Synthesis & Impurity Profiling[1][2]

Understanding the synthesis route is essential for anticipating impurities.[2] The standard industrial route involves the electrophilic aromatic substitution (chlorination) of 4-(trifluoromethyl)phenol.[1][2]

Reaction Pathway

The starting material, 4-(trifluoromethyl)phenol (CAS 402-45-9), directs the incoming chlorine to the ortho position relative to the hydroxyl group (due to the -OH activating effect dominating the -CF3 deactivating effect).[1][2]

Impurity Logic

-

Unreacted Starting Material: 4-(trifluoromethyl)phenol.[2]

-

Over-Chlorination: 2,6-Dichloro-4-(trifluoromethyl)phenol.[1][2] This occurs if stoichiometry is not strictly controlled.[2]

-

Isomeric Impurity: 2-Chloro-5-(trifluoromethyl)phenol is unlikely via this route but possible if the starting material contained meta-isomers.[1][2]

Figure 2: Synthesis pathway highlighting the origin of the primary di-chloro impurity.[1][2]

Part 4: Analytical Verification Protocol

Objective: To distinguish this compound from its positional isomers (e.g., 4-Chloro-2-(trifluoromethyl)phenol) and quantify the di-chloro impurity.

Methodology: Reversed-Phase HPLC with Fluorinated Stationary Phase.[1][2] Rationale: Standard C18 columns often struggle to resolve positional isomers of fluorinated phenols due to similar hydrophobicities.[2] A Pentafluorophenyl (PFP) column utilizes pi-pi interactions and fluorine-fluorine retention mechanisms to provide superior selectivity for halogenated aromatics.[1][2]

Protocol: Isomeric Purity Analysis

1. Sample Preparation:

-

Dissolve 10 mg of sample in 10 mL of Methanol (HPLC Grade).[2]

-

Filter through a 0.22 µm PTFE syringe filter.[2]

-

Note: Do not use Nylon filters, as phenols can bind to the membrane.[2]

2. Chromatographic Conditions:

-

Column: Fluorosep-RP Phenyl or Kinetex PFP (150 x 4.6 mm, 5 µm).[1][2]

-

Mobile Phase A: 0.1% Formic Acid in Water.[2]

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient:

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV @ 280 nm (Phenol absorption) and 254 nm.[2]

3. Data Interpretation (Self-Validating Logic):

-

Retention Time Order (Typical on PFP):

-

Validation Check: If the main peak shows a "shoulder" or split peak, it indicates the presence of the 4-chloro-2-(trifluoromethyl) isomer, which has a very similar boiling point but interacts differently with the PFP phase.[1][2]

References

-

National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 2736603, this compound. Retrieved from [Link][1][2][5]

-

European Chemicals Agency (ECHA). Registration Dossier: this compound (CAS 35852-58-5).[1][2] Retrieved from [Link][1][2]

-

Welch Materials. (2024).[2][6] A Guide to Selective Columns for Isomer Separation (PFP Phases). Retrieved from [Link]

Sources

- 1. 461-82-5|4-(Trifluoromethoxy)aniline|BLD Pharm [bldpharm.com]

- 2. This compound | C7H4ClF3O | CID 2736603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 35852-58-5 | Benchchem [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-Chloro-2-(trifluoromethyl)phenol | C7H4ClF3O | CID 12918151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. welch-us.com [welch-us.com]

Regiocontrol in the Electrophilic Aromatic Substitution of Halogenated Phenols

A Synthetic & Mechanistic Guide

Executive Summary

The electrophilic aromatic substitution (EAS) of halogenated phenols represents a classic yet complex challenge in organic synthesis. It requires navigating the "electronic tug-of-war" between the strongly activating hydroxyl group (-OH) and the deactivating yet ortho/para-directing halogen (-X).[1] For researchers in drug discovery, mastering this interplay is critical for scaffold decoration, metabolic blocking, and tuning pKa for bioavailability. This guide synthesizes mechanistic insights with robust experimental protocols to ensure regiochemical fidelity.

Part 1: The Electronic Landscape

The reactivity of halogenated phenols is defined by the competition between the Resonance Effect (+M) of the hydroxyl group and the Inductive Effect (-I) of the halogen. While both groups direct incoming electrophiles to ortho and para positions, the hydroxyl group's activation potential significantly overpowers the halogen's deactivation.

1.1 The Directing Hierarchy

In a substrate like 4-chlorophenol, the -OH group directs incoming electrophiles to the ortho position (positions 2 and 6). The chlorine atom, being a deactivator, also directs to ortho and para relative to itself (positions 2 and 6). In this specific case, the directing effects reinforce each other.

However, in 3-chlorophenol , the conflict arises:

-

-OH directs to C2, C4, C6.

-

-Cl directs to C2, C4, C6 (relative to itself).

-

Result: The -OH group dominates. Substitution occurs primarily para to the -OH (C4) or ortho to the -OH (C2/C6), largely ignoring the halogen's preference if it conflicts.

1.2 Quantitative Electronic Parameters

Understanding the acidity and electronic bias is crucial for predicting reactivity.

Table 1: Electronic & Physical Properties of Select Halophenols

| Compound | pKa (approx) | Dominant Effect | ||

| Phenol | 9.95 | 0.00 | 0.00 | Reference |

| 4-Fluorophenol | 9.90 | 0.06 | 0.34 | Inductive (-I) / Resonance (+M) |

| 4-Chlorophenol | 9.40 | 0.23 | 0.37 | Inductive (-I) dominant |

| 4-Bromophenol | 9.35 | 0.23 | 0.39 | Inductive (-I) dominant |

| 4-Iodophenol | 9.30 | 0.18 | 0.35 | Polarizability factor high |

| 2-Chlorophenol | 8.50 | N/A | N/A | H-bonding / Ortho-effect |

Note: Lower pKa in 2-halophenols indicates intramolecular H-bonding and inductive stabilization of the phenoxide anion.

Part 2: Mechanistic Challenges & Solutions

2.1 The "Ipso" Substitution Risk

A common pitfall in the nitration of para-halogenated phenols (specifically Br and I) is ipso-substitution , where the incoming nitro group displaces the halogen rather than a hydrogen.[2]

-

Cause: The carbon bearing the halogen is electron-rich due to resonance from the -OH. The C-Br or C-I bond is weaker than the C-H bond.

-

Mitigation: Use milder nitrating agents (e.g., Acetyl nitrate) or lower temperatures to kinetically favor the C-H substitution.

2.2 Friedel-Crafts Limitations

Direct Friedel-Crafts alkylation/acylation on halogenated phenols is notoriously difficult because:

-

Lewis Acid Deactivation: Reagents like

coordinate strongly with the phenolic oxygen, freezing the ring's reactivity. -

Polyalkylation: The product is more reactive than the starting material.

-

Solution: The Fries Rearrangement . Acylate the phenol oxygen first (forming an ester), then use a Lewis acid to migrate the acyl group to the ring.

2.3 Visualization: Reaction Pathways

The following diagram illustrates the mechanistic divergence between standard substitution and ipso-attack.

Caption: Divergent pathways in the nitration of 4-bromophenol. Ipso-substitution (Red) competes with standard ortho-substitution (Green).

Part 3: Experimental Protocols

Protocol A: Regioselective Mononitration of 4-Chlorophenol

Objective: Synthesize 2-nitro-4-chlorophenol while suppressing oxidation and ipso-substitution.

Reagents:

-

4-Chlorophenol (1.0 eq)

-

Sodium Nitrite (

, 1.2 eq) -

Sulfuric Acid (

, 20% aq) -

Solvent: Dichloromethane (DCM) / Water biphasic system

Methodology:

-

Preparation: Dissolve 4-chlorophenol in DCM (0.5 M concentration). The biphasic system moderates the reaction rate.

-

Acidification: Add the 20% sulfuric acid solution to the DCM mixture. Cool to 0–5°C in an ice bath.

-

Nitrous Acid Generation: Add an aqueous solution of

dropwise over 30 minutes.-

Why: In situ generation of

allows for a milder nitrosation-oxidation mechanism, reducing tar formation compared to concentrated

-

-

Stirring: Vigorously stir at 0°C for 2 hours. Monitor by TLC (Mobile phase: 20% EtOAc/Hexanes).

-

Workup: Separate layers. Wash organic layer with water (2x) and brine (1x). Dry over

.[3] -

Purification: Recrystallize from Ethanol/Water or perform silica column chromatography.

Validation:

-

1H NMR: Look for the loss of symmetry. The 4-chlorophenol (AA'BB' system) will convert to an ABC system (doublet, doublet of doublets, doublet).

-

Yield Target: >85%.

Protocol B: Fries Rearrangement (Alternative to Friedel-Crafts)

Objective: Introduce an acyl group ortho to the OH in a 4-halophenol.

Methodology:

-

Esterification: React 4-chlorophenol with acetyl chloride (1.1 eq) and pyridine (1.2 eq) in DCM to form 4-chlorophenyl acetate. Isolate the ester.

-

Rearrangement:

-

Mix the ester with Aluminum Chloride (

, 2.5 eq) neat (no solvent) or in nitrobenzene. -

Heat to 120°C for 2 hours.

- complexes with the carbonyl oxygen, cleaving the bond to form an acylium ion pair, which then re-attacks the ring at the ortho position (intramolecular delivery).

-

-

Quench: Pour carefully into ice/HCl mixture to break the Aluminum complex.

-

Result: 2-acetyl-4-chlorophenol.

Part 4: Industrial & Pharma Applications[3]

4.1 Metabolic Blocking

In drug design, the para position of a phenol is a metabolic "soft spot," highly susceptible to Cytochrome P450 oxidation and glucuronidation.

-

Strategy: Substituting the para hydrogen with Chlorine or Fluorine blocks oxidative metabolism (Phase I) without significantly altering the steric profile (especially Fluorine).

-

Example: The strategic use of 4-fluorophenol motifs in COX-2 inhibitors to extend half-life.

4.2 Bioisosteres and Binding

Halogenated phenols often serve as bioisosteres for more labile groups. The increased acidity (lower pKa) of halogenated phenols compared to unsubstituted phenol means they are more likely to exist as phenoxides at physiological pH (7.4).

-

Effect: This increases electrostatic interactions with positively charged residues (e.g., Arginine, Lysine) in a receptor binding pocket.

References

-

Mechanism of Nitration: Theoretical and experimental evidence of the photonitration pathway of phenol and 4-chlorophenol.[9] ResearchGate. (2025).

-

Ipso-Substitution Risks: Common side products in the nitration of substituted bromophenols. BenchChem. (2025).[2]

-

pKa Values of Phenols: Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society. (2023).[10]

-

Friedel-Crafts Limitations: Limitations of Friedel-Crafts Reactions. JoVE. (2025).[11][12]

-

Metabolic Stability Strategies: Improving the decision-making process in the structural modification of drug candidates. NEDMDG. (2025).

Sources

- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ias.ac.in [ias.ac.in]

- 4. Notes on Ipso Nitration [unacademy.com]

- 5. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 6. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. ch.ic.ac.uk [ch.ic.ac.uk]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. studysmarter.co.uk [studysmarter.co.uk]

- 11. researchgate.net [researchgate.net]

- 12. jove.com [jove.com]

A Spectroscopic and Structural Elucidation Guide to 2-Chloro-4-(trifluoromethyl)phenol

This technical guide provides a detailed analysis of the spectroscopic properties of 2-Chloro-4-(trifluoromethyl)phenol (CAS No. 35852-58-5), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique molecular structure, featuring a trifluoromethyl group, imparts enhanced reactivity and stability, making a thorough understanding of its spectroscopic signature crucial for researchers and drug development professionals.[1] This document outlines the theoretical basis and practical protocols for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Physicochemical Properties

This compound is a substituted phenolic compound with a molecular weight of 196.55 g/mol .[2][3] The strategic placement of a chlorine atom and a strongly electron-withdrawing trifluoromethyl group on the phenol ring dictates its chemical behavior and spectroscopic characteristics.

| Property | Value | Reference |

| CAS Number | 35852-58-5 | [2][4] |

| Molecular Formula | C₇H₄ClF₃O | [2][3] |

| Molecular Weight | 196.55 g/mol | [2][4] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 66 °C at 13 mmHg | [1] |

| Density | 1.47 g/mL | [1] |

| Refractive Index | n20D 1.48 | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of this compound. The electronic effects of the hydroxyl (-OH), chloro (-Cl), and trifluoromethyl (-CF₃) substituents govern the chemical shifts and coupling patterns observed in ¹H, ¹³C, and ¹⁹F NMR spectra.[4]

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra.

Methodology:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a one-pulse spectrum with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Obtain a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum using a standard pulse program (e.g., zgpg30).

-

Use a 30-degree pulse angle and a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled spectrum.

-

Use a reference compound such as CFCl₃ (trichlorofluoromethane) or a secondary standard.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift scale using the TMS signal (0 ppm for ¹H and ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

-

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals for three aromatic protons and one hydroxyl proton. The electron-withdrawing nature of the -CF₃ group and the electronegativity of the -Cl atom will significantly influence the chemical shifts of the aromatic protons.[4]

| Position | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | 7.0 - 7.2 | Doublet |

| H-5 | 7.4 - 7.6 | Doublet |

| H-6 | 6.8 - 7.0 | Doublet |

| -OH | 4.5 - 6.0 | Broad Singlet |

Data is estimated based on known substituent effects and analysis of related compounds. Actual values may vary.[4]

Interpretation:

-

The proton at C5 is anticipated to be the most downfield-shifted due to the strong deshielding effect of the para -CF₃ group.[4]

-

The hydroxyl proton's chemical shift is dependent on concentration and the solvent used.[4]

Predicted ¹³C NMR Spectral Data

The molecule has seven distinct carbon environments, which will result in seven signals in the ¹³C NMR spectrum.[4]

| Position | Predicted Chemical Shift (ppm) | Expected Multiplicity (due to ¹⁹F coupling) |

| C-1 | 150 - 155 | Singlet |

| C-2 | 118 - 123 | Singlet |

| C-3 | 115 - 120 | Singlet |

| C-4 | 125 - 130 | Quartet |

| C-5 | 122 - 127 | Singlet |

| C-6 | 128 - 133 | Singlet |

| -CF₃ | 120 - 125 | Quartet |

Data is estimated based on known substituent effects and analysis of related compounds. Actual values may vary.[4]

Interpretation:

-

The carbon atom C4, attached to the -CF₃ group, is expected to show a quartet splitting pattern due to coupling with the three fluorine atoms.[4]

-

The carbon of the trifluoromethyl group itself will also appear as a quartet.[4]

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is highly sensitive to the local electronic environment. A single sharp signal is expected for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift for 1-chloro-4-(trifluoromethyl)benzene is reported at approximately -62.64 ppm (relative to CFCl₃), and a similar value is anticipated for this compound.[4]

Infrared (IR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]

Experimental Protocol for IR Data Acquisition

Objective: To obtain a high-quality FTIR spectrum of this compound.

Methodology:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

Perform a background scan.

-

-

Sample Preparation (ATR - Attenuated Total Reflectance):

-

Place a small drop of the liquid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background to produce the absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Predicted IR Absorption Frequencies

The IR spectrum will be dominated by absorptions from the O-H, C-H, C=C, C-F, and C-Cl bonds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H Stretching | 3600 - 3200 (broad) |

| Aromatic C-H Stretching | 3100 - 3000 |

| C=C Aromatic Ring Stretching | 1620 - 1450 |

| O-H In-plane Bending | 1400 - 1200 |

| CF₃ Asymmetric & Symmetric Stretching | 1350 - 1100 (strong) |

| C-O Stretching | 1260 - 1180 |

| C-H Out-of-plane Bending | 1000 - 750 |

| C-Cl Stretching | 800 - 500 |

Data is based on typical frequency ranges for these functional groups.[4]

Interpretation:

-

A broad band in the 3600-3200 cm⁻¹ region is characteristic of the O-H stretching vibration, with its broadness indicating hydrogen bonding.[4]

-

Strong absorption bands between 1350-1100 cm⁻¹ are a key indicator of the CF₃ group.[4]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern.[6]

Experimental Protocol for MS Data Acquisition

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Methodology:

-

Sample Introduction:

-

Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

-

-

Ionization:

-

Utilize electron ionization (EI) at a standard energy of 70 eV.

-

-

Mass Analysis:

-

Scan a mass range appropriate for the compound (e.g., m/z 40-250).

-

-

Detection:

-

The detector will record the abundance of each ion at a specific mass-to-charge ratio.

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺). Note the presence of the M+2 peak, characteristic of a chlorine-containing compound.

-

Analyze the major fragment ions to deduce the fragmentation pathway.

-

Predicted Mass Spectrum and Fragmentation

Molecular Ion: The molecular ion peak [M]⁺ is expected at m/z 196. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), an [M+2]⁺ peak at m/z 198 with approximately one-third the intensity of the molecular ion peak will be a definitive feature.

Major Fragmentation Pathways: The fragmentation of the molecular ion is driven by the stability of the resulting ions and neutral fragments.

Caption: Predicted EI-MS fragmentation of this compound.

Interpretation:

-

Loss of a Chlorine Radical: Fragmentation of the C-Cl bond would yield an ion at m/z 161.

-

Loss of a Trifluoromethyl Radical: Cleavage of the C-CF₃ bond would result in a characteristic isotopic cluster at m/z 127 and 129.

-

Loss of CO and Cl: A common fragmentation pathway for phenols involves the loss of carbon monoxide (CO). Subsequent loss of a chlorine radical from the molecular ion followed by CO loss would lead to a fragment at m/z 133.

Conclusion

The spectroscopic data for this compound is highly characteristic and provides a clear fingerprint for its identification and structural confirmation. The ¹H and ¹³C NMR spectra are defined by the distinct electronic environments created by the substituents. The IR spectrum confirms the presence of key functional groups, particularly the hydroxyl and trifluoromethyl moieties. Finally, mass spectrometry provides unambiguous molecular weight information and insight into the compound's stability and fragmentation patterns, with the chlorine isotopic pattern serving as a key diagnostic tool. This comprehensive guide provides the necessary framework for researchers to confidently acquire, interpret, and utilize spectroscopic data for this important chemical intermediate.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Phenol, 2-chloro-5-(trifluoromethyl)-. National Center for Biotechnology Information. Retrieved from [Link]

-

DergiPark. (n.d.). FTIR-ATR Spectroscopic Characterization of Monochlorophenols and Effects of Symmetry on Vibrational Frequencies. Retrieved from [Link]

-

ACS Publications. (2018). Supporting Information for Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations. Organic Letters. Retrieved from [Link]

-

ACS Publications. (2018). Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations. Organic Letters. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of Fourier-transform infrared (FTIR) spectra of pure sample.... Retrieved from [Link]

- Google Patents. (n.d.). EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates....

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

SEM Lab Inc. (n.d.). FTIR Analysis. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

Acta Chemica Malaysia. (n.d.). EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H4ClF3O | CID 2736603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 4. benchchem.com [benchchem.com]

- 5. semlab.com [semlab.com]

- 6. scienceready.com.au [scienceready.com.au]

An In-depth Technical Guide to the Solubility of 2-Chloro-4-(trifluoromethyl)phenol in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-4-(trifluoromethyl)phenol, a key intermediate in the pharmaceutical and agrochemical industries.[1] This document delves into the physicochemical properties of the molecule, explores the theoretical principles governing its solubility in various organic solvents, and offers a detailed, field-proven experimental protocol for the quantitative determination of its solubility. Recognizing the scarcity of publicly available quantitative data, this guide is designed to empower researchers, scientists, and drug development professionals to conduct their own solubility assessments, ensuring the generation of reliable and reproducible results. The content is structured to provide not just procedural steps, but also the scientific rationale behind them, fostering a deeper understanding of solvent-solute interactions and their practical implications in process development and formulation.

Introduction: The Significance of this compound

This compound is a versatile aromatic compound of significant interest in synthetic chemistry. Its unique substitution pattern, featuring a chlorine atom and a trifluoromethyl group on the phenol ring, imparts distinct electronic and steric properties that make it a valuable building block in the synthesis of a wide array of more complex molecules.[1] In the pharmaceutical sector, this compound serves as a crucial intermediate in the development of novel therapeutic agents.[1] The chloro and trifluoromethyl substituents can influence the pharmacokinetic and pharmacodynamic properties of the final drug product, including its metabolic stability, lipophilicity, and binding affinity to target receptors. The presence of chlorine is a common feature in many pharmaceutical drugs, contributing to their therapeutic efficacy in treating a range of diseases.[2]

In the agrochemical industry, this compound is a precursor for the synthesis of herbicides and fungicides.[1] The trifluoromethyl group, in particular, is known to enhance the biological activity of many pesticides. Given its widespread application, a thorough understanding of the solubility of this compound in various organic solvents is paramount for its efficient use in synthesis, purification, and formulation processes.

This guide aims to provide a detailed technical resource on the solubility of this compound. It will cover the fundamental principles of solubility, the physicochemical properties of the compound that influence its dissolution, and a practical, step-by-step methodology for its experimental determination.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of a compound is the foundation for predicting and interpreting its solubility behavior. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₄ClF₃O | |

| Molecular Weight | 196.55 g/mol | |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Boiling Point | 66 °C at 13 mmHg | [3] |

| Density | 1.47 g/mL | [1] |

| pKa | ~8.2 (phenolic OH) | [4] |

| Water Solubility | Sparingly soluble (0.1 g/L at 25°C) | [4] |

The presence of a polar hydroxyl (-OH) group, an electronegative chlorine atom, and a lipophilic trifluoromethyl (-CF₃) group creates a molecule with a complex interplay of intermolecular forces, which will be discussed in the following section.

Theoretical Framework: Factors Influencing Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which qualitatively describes the balance of intermolecular forces between the solute and the solvent. For this compound, the following factors are critical in determining its solubility in a given organic solvent:

-

Polarity: The molecule possesses both polar (hydroxyl and chloro groups) and non-polar (trifluoromethyl group and benzene ring) regions. The overall polarity of the molecule will dictate its affinity for solvents of varying polarities.

-

Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor, while the oxygen and chlorine atoms can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols, ethers) are likely to be effective at solvating this compound.

-

Dipole-Dipole Interactions: The polar C-Cl and C-O bonds create a net dipole moment in the molecule, leading to dipole-dipole interactions with polar solvents.

-

Van der Waals Forces: These non-specific attractive forces are present between all molecules and will contribute to the overall solvation energy. The large, electron-rich trifluoromethyl group and the aromatic ring will contribute significantly to these interactions.

The interplay of these forces determines the overall enthalpy and entropy of dissolution. A favorable dissolution process is one where the energy released from solute-solvent interactions compensates for the energy required to overcome solute-solute and solvent-solvent interactions.

Diagram: Key Factors Influencing Solubility

The following diagram illustrates the key molecular features of this compound and the types of intermolecular interactions that govern its solubility.

Caption: Intermolecular forces governing the solubility of this compound.

Qualitative and Predicted Solubility

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the phenolic hydroxyl group. |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High / Miscible | Strong dipole moments can interact with the polar groups of the solute. DMSO and THF are confirmed to be miscible.[4] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High / Miscible | Similar polarity and potential for weak hydrogen bonding. DCM is confirmed to be miscible.[4] |

| Ester | Ethyl Acetate | Moderate to High | Moderately polar with hydrogen bond accepting capabilities. |

| Aromatic | Toluene | Moderate | Can engage in π-π stacking with the benzene ring of the solute. |

| Aliphatic | Hexane, Heptane | Low | Non-polar nature makes them poor solvents for the polar functional groups of the solute. |

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

To obtain reliable and accurate solubility data, a well-controlled experimental procedure is essential. The equilibrium shake-flask method is a robust and widely accepted technique for determining the solubility of a compound in a given solvent.

Principle

An excess amount of the solute, this compound, is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow for the establishment of equilibrium between the undissolved solid and the saturated solution. After equilibrium is reached, the undissolved solid is removed, and the concentration of the solute in the saturated solution is determined using a suitable analytical technique.

Materials and Equipment

-

This compound (≥98% purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Step-by-Step Methodology

-

Preparation of the Slurry:

-

Accurately weigh an excess amount of this compound into a scintillation vial. The excess should be sufficient to ensure that a solid phase remains at equilibrium.

-

Add a known volume of the selected organic solvent to the vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can be performed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method.

-

-

Analysis:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the solute concentration in the samples.

-

-

Data Calculation and Reporting:

-

Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results and report the average solubility with the standard deviation.

-

Diagram: Experimental Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Conclusion: A Call for Experimental Verification

This technical guide has provided a comprehensive overview of the factors influencing the solubility of this compound in organic solvents, along with a robust experimental protocol for its quantitative determination. While theoretical predictions and qualitative observations offer valuable initial guidance, they are not a substitute for accurate, experimentally derived data. For researchers, scientists, and drug development professionals working with this important chemical intermediate, the generation of precise solubility data is a critical step in process optimization, formulation development, and ensuring the overall efficiency and success of their scientific endeavors. The methodologies outlined in this guide provide a self-validating framework for obtaining such crucial data, thereby bridging the current knowledge gap and facilitating more informed decision-making in both research and industrial settings.

References

-

G., S. S., & M., A. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Future Journal of Pharmaceutical Sciences, 7(1), 1-25. [Link]

Sources

Technical Guide: Acidity Profile and pKa Determination of 2-Chloro-4-(trifluoromethyl)phenol

[1][2]

Executive Summary

This compound (CAS: 35852-58-5) is a critical halogenated phenolic intermediate used primarily in the synthesis of diphenyl ether herbicides (e.g., Acifluorfen) and pharmaceutical agents. Its chemical behavior is defined by the synergistic electron-withdrawing effects of the ortho-chlorine and para-trifluoromethyl groups.

These substituents significantly enhance the acidity of the phenolic hydroxyl group compared to unsubstituted phenol. While direct experimental aqueous pKa values are often proprietary or estimated, structural activity relationships (SAR) and predictive models place the aqueous pKa in the range of 7.1 – 7.5 .[1] This places the compound in the category of pseudo-acidic phenols , capable of dissociating at physiological pH (7.4), which has profound implications for its lipophilicity (logD), membrane permeability, and environmental mobility.[1]

This guide provides the theoretical basis for this acidity and details two validated protocols (Potentiometric and Spectrophotometric) for its precise experimental determination in a laboratory setting.[1]

Structural Basis of Acidity

The acidity of this compound is driven by the stabilization of its conjugate base, the phenoxide anion. This stabilization is achieved through two primary electronic mechanisms: Inductive Effects (-I) and Resonance Effects (-R) .

Electronic Effects

-

Ortho-Chlorine (-I Effect): The chlorine atom at the C2 position exerts a strong inductive withdrawal of electron density through the sigma bond framework. This pulls electron density away from the oxygen atom, stabilizing the negative charge on the phenoxide.[1]

-

Para-Trifluoromethyl (-I / -R Effect): The -CF

group at C4 is a powerful electron-withdrawing group (EWG).[2] It operates primarily through strong induction (-I) and hyperconjugative electron withdrawal, effectively dispersing the negative charge delocalized into the ring.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Hammett Equation Analysis

Using the Hammett equation, we can theoretically validate the predicted pKa range.[1]

-

(Phenol): 9.99[2]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

(Reaction constant for phenols): +2.23 (indicates high sensitivity to substituent effects)[2]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

(CFngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

(Cl): ~0.68 (Apparent ortho constant)[2]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

This theoretical calculation aligns perfectly with advanced predictive models (ACD/Labs: 7.09 ± 0.18).

Visualization of Resonance Stabilization

The following diagram illustrates the dissociation equilibrium and the stabilization of the resulting anion.

Figure 1: Dissociation equilibrium and electronic stabilization factors of the 2-Chloro-4-(trifluoromethyl)phenoxide anion.

Comparative Data Profile

The following table contextualizes the acidity of the target compound against relevant congeners.

| Compound | Structure | pKa (Exp/Pred) | Electronic Factors |

| Phenol | C | 9.99 (Exp) | Reference standard.[2] |

| 4-(Trifluoromethyl)phenol | 4-CF | 8.68 (Exp) | Strong -I/-R from CF |

| 2-Chlorophenol | 2-Cl-Ph-OH | 8.56 (Exp) | Ortho -I effect dominates; intramolecular H-bond.[2] |

| 2,4-Dichlorophenol | 2,4-Cl | 7.85 (Exp) | Additive effect of two Cl atoms.[2] |

| This compound | Target | 7.1 – 7.5 (Pred) | Synergistic EWG effect (Cl + CF |

Experimental Protocols for pKa Determination

Due to the low aqueous solubility of this compound, standard aqueous titration is prone to precipitation and electrode drift. The following protocols are designed for lipophilic acids.

Method A: Potentiometric Titration in Mixed Solvents (Yasuda-Shedlovsky Method)

Best for: Precision (±0.05 units) when substance quantity is >50 mg.

Principle:

The pKa is determined in varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH).[1] The apparent pKa (

Protocol:

-

Preparation: Prepare 0.01 M stock solution of the phenol in HPLC-grade Methanol.

-

Titrant: Standardized 0.1 M KOH (carbonate-free).

-

Solvent Systems: Prepare three titration vessels with 30%, 40%, and 50% (v/v) Methanol in water. Ionic strength adjusted to 0.1 M with KCl.

-

Titration:

-

Calculation:

-

Determine equivalent point (EP) via Gran Plot.

-

Calculate

at half-neutralization for each solvent ratio.[2]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

Extrapolation: Plot

vs. % Methanol.[2] Extrapolate the linear regression to 0% Methanol to findngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> .[2]

-

Method B: UV-Vis Spectrophotometric Determination

Best for: Low solubility compounds (<10 mg) or high throughput.

Principle:

The protonated phenol and deprotonated phenoxide have distinct UV absorption maxima (

Protocol:

-

Spectral Scan:

-

Acidic Scan: Dissolve compound in 0.1 M HCl (fully protonated). Scan 200–400 nm.

-

Basic Scan: Dissolve compound in 0.1 M NaOH (fully deprotonated). Scan 200–400 nm.

-

Identify Analytical Wavelength: Select

with the maximum difference in absorbance (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

-

-

Buffer Preparation: Prepare a series of buffers (phosphate/citrate) ranging from pH 5.0 to 9.0 in 0.5 unit increments.

-

Measurement:

-

Add fixed concentration of phenol to each buffer.[1]

-

Measure Absorbance (

) at the chosenngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

-

-

Data Analysis:

Experimental Workflow Diagram

Figure 2: Decision matrix and workflow for the experimental determination of pKa.

Implications for Drug & Agrochemical Development[2][4]

Bioavailability & Membrane Permeability

With a pKa ~7.3, this compound exists as a mixture of neutral and ionized forms at physiological pH (7.4).

-

Stomach (pH 1-2): 100% Neutral. High absorption potential.[1]

-

Intestine/Blood (pH 7.4): ~50% Ionized. This "chameleon" nature allows it to cross membranes in the neutral form while maintaining solubility in the ionized form, a desirable trait for systemic distribution.[1]

Environmental Fate

In environmental waters (pH 6-8), the compound will partially dissociate. The anionic form is more mobile in groundwater but less likely to volatilize.[1] The trifluoromethyl group ensures high stability against metabolic degradation, potentially increasing persistence.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2736603, this compound. Retrieved from [Link][2]

-

Hansch, C., & Leo, A. (1995).[1][4] Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. (Source for Hammett Constants).

-

Serjeant, E. P., & Dempsey, B. (1979).[1] Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. (Source for Phenol/Chlorophenol reference data).

commercial suppliers of 2-Chloro-4-(trifluoromethyl)phenol

Title: Strategic Sourcing & Quality Validation of 2-Chloro-4-(trifluoromethyl)phenol: A Technical Guide

Executive Summary

This guide addresses the technical sourcing, quality validation, and handling of This compound .[1] As a halogenated phenolic intermediate, this compound is a critical building block in the synthesis of agrochemicals (herbicides/fungicides) and pharmaceutical active ingredients (APIs) where lipophilicity and metabolic stability are required.[1]

Critical Advisory: A discrepancy often exists in procurement databases regarding CAS numbers for halogenated phenols.[1] While the user-supplied CAS 35472-03-2 appears in some legacy or internal databases, the industry-standard CAS for this compound is 35852-58-5 .[1] Researchers must validate identity via structure (InChI/SMILES) rather than CAS alone to avoid purchasing regioisomers.[1]

Chemical Profile & Critical Quality Attributes (CQAs)

Before engaging suppliers, establish the "Golden Standard" for your material. The position of the chlorine atom relative to the trifluoromethyl (

| Property | Specification | Technical Note |

| Chemical Name | This compound | |

| Standard CAS | 35852-58-5 | Primary commercial identifier.[1] |

| Structure | Phenol ring with Cl at C2, | |

| Molecular Weight | 196.55 g/mol | |

| Appearance | Colorless to light yellow liquid | Darkening indicates oxidation (quinone formation).[1] |

| Boiling Point | 66–68 °C @ 13 mmHg | Volatile under high vacuum.[1] |

| Acidity ( | ~8.0–8.5 | More acidic than phenol due to electron-withdrawing groups.[1] |

| Critical Impurity | 4-Chloro-2-(trifluoromethyl)phenol | Regioisomer formed if starting material is 2-trifluoromethylphenol.[1][2] |

| Critical Impurity | 2,6-Dichloro-4-(trifluoromethyl)phenol | Over-chlorination byproduct.[1] |

Commercial Sourcing Landscape

Do not treat all suppliers equally. The market is divided into "Catalog Distributors" (High Trust/High Cost) and "Bulk Specialists" (Variable Quality/Lower Cost).[1]

Tier 1: Validated Catalog Distributors (R&D Scale <100g)

Best for: Initial screening, reference standards, and GLP studies.[1]

-

Thermo Fisher Scientific (Alfa Aesar / Acros): High reliability.[1] Certificates of Analysis (CoA) typically include H-NMR.[1]

-

Sigma-Aldrich (Merck): Premium pricing but guarantees supply chain traceability.[1]

-

TCI (Tokyo Chemical Industry): Excellent for specific halogenated building blocks; often holds stock in local warehouses (US/EU/Asia).[1]

Tier 2: Fluorochemical Specialists (Pilot Scale >100g)

Best for: Process development and scale-up.[1] These suppliers often synthesize the material rather than just repackaging it.[1]

-

Fluorochem (UK): Specializes in fluorinated intermediates.[1] High likelihood of recent batch synthesis.[1]

-

Combi-Blocks (USA): Often provides "building block" purity (95-97%) which is sufficient for early synthesis but requires QC.[1]

-

Apollo Scientific: Strong presence in the fluorinated aromatic market.[1]

Incoming Quality Control (IQC): A Self-Validating System

Trusting the supplier's CoA is insufficient for critical path chemistry.[1] You must implement a self-validating IQC protocol to detect regioisomers that standard HPLC might miss.[1]

The "Regio-Trap" Protocol

The primary risk is the presence of the isomer where Chlorine and

Recommended Analytical Workflow:

-

GC-MS (Gas Chromatography): Primary purity check. The volatile nature of the phenol makes it ideal for GC.[1] Look for a shoulder peak which indicates the ortho-isomer.[1]

-

-NMR (Fluorine NMR): The Gold Standard. The shift of the

IQC Decision Logic (DOT Diagram)

Figure 1: Incoming Quality Control (IQC) Decision Tree ensuring exclusion of regioisomers.

Synthetic Utility & Handling

Synthetic Applications

This phenol is primarily used as a nucleophile.[1] The

-

O-Alkylation/Arylation: Reaction with alkyl halides or aryl boronic acids (Chan-Lam coupling) to generate ether linkages.[1]

-

SnAr Reactions: The

group activates the ring for Nucleophilic Aromatic Substitution if further functionalization is required, though the Chlorine at C2 is relatively stable unless activated by stronger electron-withdrawing groups.[1]

Safety & Handling Protocol

Hazard Class: Corrosive (Skin/Eye Damage).[1][3][4]

Specific Risk: The lipophilic

Standard Operating Procedure (SOP) Highlights:

-

PPE: Neoprene gloves (Nitrile is often insufficient for long exposure to halogenated phenols).[1]

-

Neutralization: Keep a solution of Polyethylene Glycol (PEG 300 or 400) mixed with Ethanol nearby.[1] Water alone is ineffective at washing phenols off skin due to low solubility.[1]

Safety Workflow (DOT Diagram)

Figure 2: Emergency response workflow for lipophilic phenol exposure.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2736603, this compound. Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). Registration Dossier: Phenol, 2-chloro-4-(trifluoromethyl)-.[1] CAS 35852-58-5.[1][5][6][7]

Sources

- 1. This compound | C7H4ClF3O | CID 2736603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN108276254A - A method of the synthesis chloro- 4- trifloro methyl phenols of 2- - Google Patents [patents.google.com]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. This compound | 35852-58-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. labproinc.com [labproinc.com]

- 7. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

Historical Synthesis Methods for Trifluoromethyl-Substituted Phenols

[1]

Executive Summary

The incorporation of trifluoromethyl (-CF₃) groups into phenolic scaffolds is a cornerstone of medicinal chemistry, significantly enhancing lipophilicity, metabolic stability, and bioavailability. Historically, the synthesis of trifluoromethyl-substituted phenols presented a paradox: the -CF₃ group is sensitive to the harsh basic hydrolysis conditions typically used to generate phenols from aryl halides, while the phenol moiety itself is sensitive to the aggressive fluorinating agents used to generate -CF₃ groups.